molecular formula C8H6N4S B1652907 6-Azido-2-methyl-1,3-benzothiazole CAS No. 16293-61-1

6-Azido-2-methyl-1,3-benzothiazole

Cat. No.: B1652907
CAS No.: 16293-61-1
M. Wt: 190.23 g/mol
InChI Key: PAHZNHLOQDEDKC-UHFFFAOYSA-N
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Description

6-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring with an azido group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazo-coupling process, where aniline derivatives react with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . Another approach involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring, followed by azidation .

Industrial Production Methods

Industrial production of 6-Azido-2-methyl-1,3-benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Azido-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include magnesiumbromoacetylenes, 1,3-diketones, and various catalysts such as piperidine and methanesulfonic acid . Reaction conditions often involve reflux in solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include triazole derivatives and substituted benzothiazoles, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of 6-Azido-2-methyl-1,3-benzothiazole involves its interaction with molecular targets through the azido group, which can undergo cycloaddition reactions to form triazole rings. These interactions can inhibit enzyme activity or disrupt cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-2-methyl-1,3-benzothiazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming triazole derivatives. This makes it particularly valuable in click chemistry and as a precursor for bioactive molecules .

Properties

IUPAC Name

6-azido-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-5-10-7-3-2-6(11-12-9)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHZNHLOQDEDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498289
Record name 6-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16293-61-1
Record name 6-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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